

Technical Guide: Physicochemical Properties of 4-Amino-3-iodobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-iodobenzotrifluoride

Cat. No.: B061637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **4-Amino-3-iodobenzotrifluoride** (CAS No: 163444-17-5), a key intermediate in pharmaceutical and materials science research. The document outlines the reported physical constants and provides standardized experimental protocols for their determination.

Core Physical Properties

4-Amino-3-iodobenzotrifluoride is typically a white to light yellow or brown crystalline powder. [1][2] Its physical characteristics, particularly its melting and boiling points, are crucial for its identification, purity assessment, and manipulation in synthetic protocols.

Data Presentation

The following table summarizes the reported melting and boiling points for **4-Amino-3-iodobenzotrifluoride**.

Physical Property	Reported Value(s)	Notes
Melting Point	50 °C[3]	A melting range of 48-52 °C has also been reported, which is common for crystalline solids.[2]
Boiling Point	252.8 °C (at 760 mmHg)[4]	A predicted boiling point of 252.8 ± 40.0 °C is also available.[3]

Experimental Protocols

While specific experimental write-ups for determining these values for **4-Amino-3-iodobenzotrifluoride** are not detailed in the literature, the following standard methodologies are applicable and widely used for such crystalline organic compounds.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a crystalline solid.[1]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

- Sample Preparation: Ensure the **4-Amino-3-iodobenzotrifluoride** sample is completely dry, as moisture can depress the melting point.[5] If necessary, pulverize the crystalline solid into a fine powder using a mortar and pestle.

- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
- Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.^[5] The packed sample height should be 2-3 mm for an accurate reading.^[5]
- Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.^[5]
 - If the approximate melting point is known (around 50°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.^[6]
 - Decrease the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.
 - Observe the sample through the magnifying eyepiece.
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears.^[6]
 - Record the temperature at which the entire sample has completely melted into a transparent liquid.^[6]
 - This range is the melting point of the sample. A narrow range (0.5-1.0°C) typically indicates high purity.

Boiling Point Determination (Microscale Reflux Method)

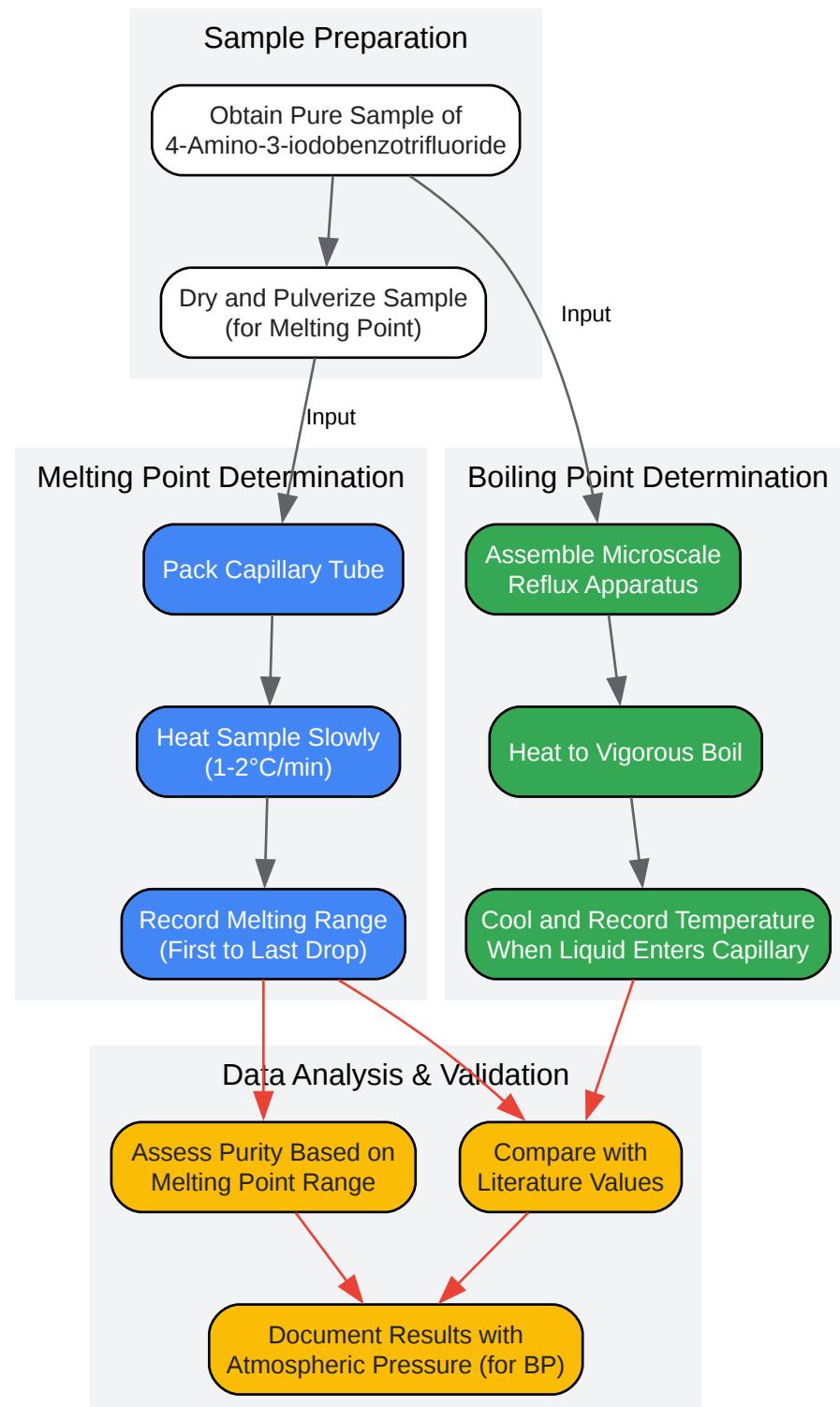
For determining the boiling point with a small amount of substance, the microscale reflux or Thiele tube method is suitable.

Apparatus:

- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)

- Thermometer
- Heating apparatus (e.g., Thiele tube with mineral oil or a metal heating block)
- Rubber band or tubing slice to attach the test tube to the thermometer

Procedure:


- Sample Preparation: Add a few drops (approximately 0.2-0.5 mL) of the liquid sample into the small test tube.[\[2\]](#)[\[3\]](#)
- Assembly:
 - Place the sealed-end capillary tube into the test tube with its open end down.[\[2\]](#) This inverted capillary acts as a boiling stone by trapping air.
 - Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[\[2\]](#)
- Heating:
 - Immerse the assembly in a Thiele tube filled with mineral oil or place it in a heating block.[\[2\]](#)[\[3\]](#)
 - Begin heating gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands and then as the liquid begins to boil.[\[2\]](#)[\[7\]](#)
- Recording the Boiling Point:
 - Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tube.[\[7\]](#) This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
 - Turn off the heat and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[\[8\]](#)

- It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[9][10]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a chemical compound like **4-Amino-3-iodobenzotrifluoride**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. chymist.com [chymist.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Amino-3-iodobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061637#melting-point-and-boiling-point-of-4-amino-3-iodobenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com